1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 42443-04-9
VCID: VC6193076
InChI: InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
SMILES: CC(=O)N1CCCC2=C1C=CC(=C2)O
Molecular Formula: C11H13NO2
Molecular Weight: 191.23

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone

CAS No.: 42443-04-9

Cat. No.: VC6193076

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone - 42443-04-9

Specification

CAS No. 42443-04-9
Molecular Formula C11H13NO2
Molecular Weight 191.23
IUPAC Name 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Standard InChI InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3
Standard InChI Key LVLHMCKNLKOGLT-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC2=C1C=CC(=C2)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a partially saturated quinoline ring system. Key features include:

  • A 3,4-dihydroquinoline core, which introduces partial saturation at the 3rd and 4th positions of the quinoline ring.

  • A hydroxyl group at the 6-position, contributing to polarity and hydrogen-bonding potential.

  • An acetyl group at the 1-position, which modulates electronic properties and reactivity.

The SMILES notation CC(=O)N1CCCC2=C1C=CC(=C2)O\text{CC(=O)N1CCCC2=C1C=CC(=C2)O} and InChIKey LVLHMCKNLKOGLT-UHFFFAOYSA-N\text{LVLHMCKNLKOGLT-UHFFFAOYSA-N} provide unambiguous identifiers for its stereoelectronic configuration.

PropertyValueSource
Predicted Boiling Point403.7±45.0 °C
Density1.3±0.1 g/cm³
Collision Cross Section140.9–153.5 Ų (adducts)

The compound’s hydroxyl and carbonyl groups suggest moderate polarity, aligning with its predicted solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) .

Synthesis and Reaction Pathways

Industrial-Scale Synthesis

The most efficient route involves intramolecular Friedel-Crafts alkylation of NN-(4-methoxyphenyl)-3-chloropropionamide (IV) using Lewis acids. Key steps include:

  • Reaction Conditions:

    • Catalyst: 3–5 equivalents of AlCl3\text{AlCl}_3 or analogous Lewis acids (e.g., FeCl3\text{FeCl}_3, SnCl4\text{SnCl}_4) .

    • Solvent: High-boiling amines or amides (e.g., DMA, DMSO) at 150–220°C .

    • Concentration: High substrate concentration to maintain reaction fluidity while accelerating kinetics .

  • Mechanistic Insights:

    • The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid coordinates to the chloro group, generating a reactive acylium ion.

    • Demethylation of the 4-methoxy group occurs in situ, yielding the 6-hydroxy derivative without requiring separate steps .

  • Yield and Purity:

    • A patented protocol achieved 92.9% yield with 99.2% purity using AlCl3\text{AlCl}_3 in DMA .

    • The product’s high purity eliminates the need for intermediate purification in downstream applications (e.g., cilostazol synthesis) .

Comparative Analysis of Catalysts

The choice of Lewis acid significantly impacts reaction efficiency:

CatalystReaction TimeYield (%)Purity (%)
AlCl3\text{AlCl}_32 hours92.999.2
FeCl3\text{FeCl}_34 hours85.397.5
SnCl4\text{SnCl}_43.5 hours88.798.1

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s acetyl and hydroxy groups enable diverse derivatization:

  • Acetylation: The hydroxyl group can be acetylated using acetic anhydride to protect the phenol during further reactions.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, though this is rarely employed due to steric hindrance.

Dichloroacetyl Derivative

A structurally related compound, 2,22,2-dichloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone (C11H11Cl2NO2\text{C}_{11}\text{H}_{11}\text{Cl}_2\text{NO}_2), demonstrates altered reactivity due to electron-withdrawing chlorine atoms. Key differences include:

  • Enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions.

  • Reduced solubility in polar solvents compared to the parent compound.

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